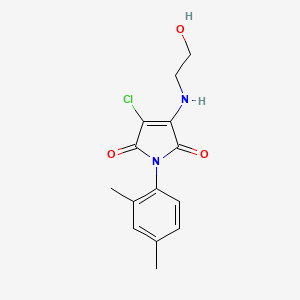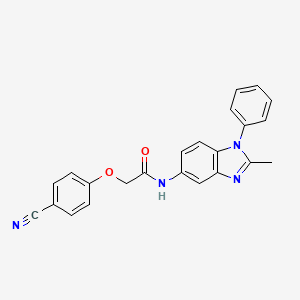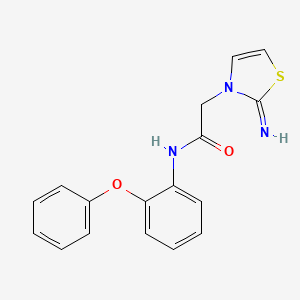![molecular formula C28H27FN6O2 B1223302 2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1223302.png)
2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a member of tetrazoles.
Applications De Recherche Scientifique
Synthesis and Chemical Studies
Polyfunctional 2-Substituted 5,6,7,8-Tetrahydronaphthalene Derivatives : A study by Hamdy et al. (2013) focused on synthesizing new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing various moieties such as pyridine, thioxopyridine, and pyrazolopyridine. This research highlighted the potential of these compounds in tumor inhibitory and antioxidant activities. The synthesis involved various chemical reactions leading to compounds with promising potency against liver cancer cells, compared to doxorubicin as a reference drug, and some compounds exhibited antioxidant activity higher than ascorbic acid (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
7-Halo-1-Indanones and 8-Halo-1-Tetralones Synthesis : Nguyen et al. (2003) described a method for synthesizing 7-halo-1-indanones and 8-halo-1-tetralones via regioselective oxidation of N-indan-4-yl-acetamide or N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. This method showcases a convenient approach to obtaining haloindanones and halotetralones, which are valuable intermediates in medicinal chemistry (Nguyen, Corpuz, Heidelbaugh, Chow, & Garst, 2003).
Biological Activities and Applications
Anti-Inflammatory Acetamides : Sunder and Maleraju (2013) synthesized N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives and tested their anti-inflammatory activity. Among these, several compounds demonstrated significant anti-inflammatory effects, offering potential therapeutic benefits (Sunder & Maleraju, 2013).
Glutaminase Inhibitors for Cancer Therapy : Shukla et al. (2012) explored the synthesis and pharmacological evaluation of BPTES analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, as glutaminase inhibitors. These compounds showed potential in attenuating the growth of cancer cells, highlighting their relevance in cancer research and therapy (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Propriétés
Formule moléculaire |
C28H27FN6O2 |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
N-[2-(benzylamino)-2-oxoethyl]-2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C28H27FN6O2/c29-24-15-7-6-14-23(24)28-31-33-35(32-28)19-27(37)34(18-26(36)30-17-20-9-2-1-3-10-20)25-16-8-12-21-11-4-5-13-22(21)25/h1-3,6-10,12,14-16H,4-5,11,13,17-19H2,(H,30,36) |
Clé InChI |
XRDAYMKOYLVYFR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2N(CC(=O)NCC3=CC=CC=C3)C(=O)CN4N=C(N=N4)C5=CC=CC=C5F |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2N(CC(=O)NCC3=CC=CC=C3)C(=O)CN4N=C(N=N4)C5=CC=CC=C5F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one](/img/structure/B1223219.png)


![(5S,7R)-3-chloro-5-(2-furyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223227.png)
![2-[[(3,5-Dimethoxyphenyl)-oxomethyl]amino]-4,5-dimethoxybenzoic acid methyl ester](/img/structure/B1223229.png)
![2-[[5-(2-Furanyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone](/img/structure/B1223230.png)
![5-[(4-Methoxy-2-methylanilino)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1223232.png)
![5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1223236.png)

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1223239.png)

![5,6-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1223242.png)

![2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1223247.png)